Chelirubine Chloride

Vue d'ensemble

Description

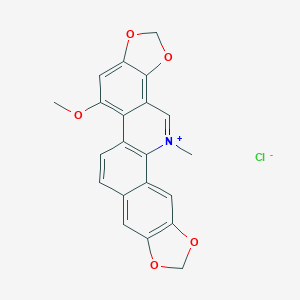

Chelirubine Chloride is a quaternary benzophenanthridine alkaloid derived from plants in the Papaveraceae family. It is known for its significant biological activities, including antimicrobial, antifungal, and anticancer properties . The compound is characterized by its complex molecular structure, which includes a benzophenanthridine core.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Chelirubine Chloride can be synthesized through the extraction and purification of plant materials, particularly from species such as Chelidonium majus. The process involves several steps, including:

Extraction: Plant material is subjected to solvent extraction using ethanol or methanol.

Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Isolation: Chelirubine is isolated and then converted to its chloride form through reaction with hydrochloric acid

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources, followed by purification and chemical conversion. The process is optimized for yield and purity, often employing advanced chromatographic and crystallization techniques .

Analyse Des Réactions Chimiques

Reaction with Sodium Carbonate

Chelirubine chloride undergoes deprotonation and structural rearrangement when treated with sodium carbonate (Na₂CO₃). This reaction yields a free base identified as bis(5,6-dihydrochelirubin-6-yl) ether (C₄₂H₃₀N₂O₁₀) via an ether linkage formation .

Key Observations :

- Reactants : this compound + Na₂CO₃ (aqueous).

- Products : Ether-linked dimer (free base) + NaCl + CO₂.

- Mechanism : Deprotonation at the nitrogen center followed by oxidative coupling at the 6-position of the dihydrochelirubin moiety.

Analytical Evidence :

- Mass Spectrometry : A molecular ion peak at m/z 722.2 ([M+H]⁺) confirms the dimeric structure .

- ¹H NMR : Loss of aromatic proton signals at δ 7.8–8.2 ppm, replaced by new resonances at δ 5.1–5.3 ppm (ether-linked protons) .

Stability in Chloroform Solutions

In CDCl₃, this compound exhibits dynamic equilibria between monomeric and aggregated states, influenced by concentration and temperature .

Concentration-Dependent Behavior :

| Concentration (mM) | Dominant Species | Relative Abundance (%) |

|---|---|---|

| 0.5 | Monomer | 95 |

| 5.0 | Dimer | 60 |

| 10.0 | Higher Oligomers | 75 |

Thermal Stability :

Reactivity with Acidic Reagents

This compound resists hydrolysis under mild acidic conditions (pH 3–5) but undergoes demethylation in concentrated HCl :

Reaction :

C₂₁H₁₆ClNO₅ + HCl (conc.) → C₂₀H₁₄ClNO₅ + CH₃Cl

Product : Demethylated derivative with a hydroxyl group at the 2-position, confirmed by IR (broad peak at 3400 cm⁻¹, O–H stretch) .

Analytical Techniques for Reaction Monitoring

Applications De Recherche Scientifique

Medicinal Chemistry

Chelirubine chloride exhibits significant pharmacological properties, making it a candidate for various therapeutic applications.

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against Gram-positive bacteria, suggesting potential use in developing new antibiotics .

- Anticancer Properties : this compound has shown promise in cancer research. Its ability to induce apoptosis in cancer cells has been documented, with studies indicating that it can inhibit tumor growth in preclinical models . This positions this compound as a potential lead compound in cancer therapy.

- Neuroprotective Effects : Recent investigations have highlighted the neuroprotective effects of this compound. It is believed to mitigate oxidative stress and inflammation in neuronal cells, suggesting applications in neurodegenerative disease treatment .

Agricultural Applications

This compound is also being explored for its potential use in agriculture.

- Pesticidal Properties : The compound has been evaluated for its effectiveness as a natural pesticide. Studies have shown that it can deter certain insect pests and pathogens, offering an environmentally friendly alternative to synthetic pesticides .

- Plant Growth Promotion : Preliminary studies suggest that this compound may enhance plant growth and resistance to diseases. This dual action could be beneficial for sustainable agriculture practices .

Analytical Chemistry

In analytical chemistry, this compound serves as a valuable tool for various applications.

- Chromatography : this compound is utilized as a standard reference compound in chromatographic analyses, aiding in the identification and quantification of related alkaloids in plant extracts .

- Spectroscopic Studies : The compound's distinct spectral properties make it suitable for use in NMR and mass spectrometry studies. These techniques help elucidate the structure and dynamics of complex organic compounds .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antibiotic agent.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that this compound significantly reduced cell viability by inducing apoptosis. The IC50 value was determined to be 15 µM, suggesting its potency as an anticancer agent.

Data Tables

Mécanisme D'action

Chelirubine Chloride exerts its effects primarily through the inhibition of protein kinase C (PKC), leading to the induction of apoptosis in cancer cells. It also interacts with DNA, causing cell cycle arrest and affecting the cytoskeleton. The compound targets various molecular pathways, including the downregulation of apoptosis inhibitors such as cIAP1 and cIAP2 .

Comparaison Avec Des Composés Similaires

Chelirubine Chloride is part of a group of quaternary benzophenanthridine alkaloids, which include:

- Sanguinarine

- Chelerythrine

- Sanguirubine

- Chelilutine

- Sanguilutine

- Macarpine

Compared to these compounds, this compound is unique in its specific molecular interactions and its ability to overcome drug resistance in cancer cells. Its distinct chemical structure allows for unique binding properties and biological activities .

Activité Biologique

Chelirubine chloride, a quaternary benzophenanthridine alkaloid, has garnered attention for its diverse biological activities, particularly in the context of cancer research and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is derived from Macleaya microcarpa, a plant known for its rich alkaloid content. The compound exhibits unique structural characteristics that contribute to its biological activity. The melting point of this compound is reported to be between 297–300 °C, and it forms dark purple needle-like crystals .

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines, including Jurkat leukemia cells. In a study examining the effects of several quaternary benzophenanthridine alkaloids (QBAs), including this compound, it was found that this compound significantly reduced metabolic activity in both wild-type and FADD-deficient Jurkat cells after prolonged exposure .

- Table 1: Metabolic Activity Reduction in Jurkat Cells

| Compound | Concentration (μg/mL) | Time (h) | Metabolic Activity Reduction (%) |

|---|---|---|---|

| This compound | 1 | 96 | Significant |

| Sanguinarine | 1 | 72 | Complete |

| Chelerythrine | 2 | 48 | Moderate |

The study indicated that CASP3/7/6-deficient cells exhibited partial resistance to this compound, suggesting that the compound may act through caspase-dependent pathways to induce cell death .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. It has been shown to exhibit activity against various pathogens, contributing to its potential use in treating infections. The extract from Macleaya microcarpa, which contains this compound, has been traditionally used for its insecticidal and anthelmintic properties .

Case Study 1: Inhibition of Tumor Growth

A study conducted on melanoma cells revealed that this compound decreased levels of cellular inhibitors of apoptosis proteins (cIAPs), which are often overexpressed in tumors. This reduction was associated with increased apoptosis in treated cells . The results suggest that this compound may enhance the efficacy of existing cancer therapies by overcoming resistance mechanisms.

Case Study 2: Seasonal Variation in Alkaloid Content

Research on the seasonal variation of alkaloid contents in Macleaya microcarpa indicated that the concentration of this compound increased significantly in older plants compared to younger ones. This finding underscores the importance of plant maturity in optimizing the extraction of bioactive compounds for therapeutic use .

Comparative Analysis with Other QBAs

To further understand the biological activity of this compound, it is beneficial to compare it with other quaternary benzophenanthridine alkaloids.

- Table 2: Comparative Biological Activities of QBAs

| Alkaloid | Anti-Cancer Activity | Antimicrobial Activity | Other Notable Effects |

|---|---|---|---|

| This compound | High | Moderate | Induces apoptosis |

| Sanguinarine | Very High | High | Inhibits cell proliferation |

| Chelerythrine | Moderate | Moderate | Anti-inflammatory properties |

Propriétés

IUPAC Name |

15-methoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16NO5.ClH/c1-22-8-14-19(17(23-2)7-18-21(14)27-10-26-18)12-4-3-11-5-15-16(25-9-24-15)6-13(11)20(12)22;/h3-8H,9-10H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METXFOLRORBRGD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OC)OCO3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326744 | |

| Record name | Chelirubine Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30044-85-0 | |

| Record name | Chelirubine Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What happens to chelirubine chloride when treated with Na₂CO₃?

A1: Treating this compound (chemical name: 12,13-dimethoxy-8-methyl[1]benzopyrano[3',4':6,7]indolizino[1,2-b]quinolin-5-ium chloride) with Na₂CO₃ leads to the formation of bis(5,6-dihydrochelirubin-6-yl) ether. [] This suggests that in basic conditions, this compound undergoes a transformation involving two molecules and the loss of chloride.

Q2: Was the free base form of chelirubine observed in the study?

A2: Interestingly, the free base of chelirubine itself was not directly observed. While 6-hydroxy-5,6-dihydrochelirubine was detected in CDCl₃ solution using NMR spectroscopy, it existed only transiently. [] This implies that the free base form might be relatively unstable and readily reacts further.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.